molecular formula C23H19NO5 B2922117 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid CAS No. 1690911-20-6

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid

Cat. No. B2922117
CAS RN: 1690911-20-6
M. Wt: 389.407
InChI Key: SRHCHYQUCAFAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid” is a chemical compound . It is a derivative of glutamic acid . The compound is solid in form .


Physical And Chemical Properties Analysis

The compound is solid in form . Its molecular weight is 425.48 . The compound should be stored in a sealed, dry place at room temperature .

Scientific Research Applications

Peptide Synthesis

The primary application of Fmoc-protected amino acids is in peptide synthesis . The Fmoc group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids without unwanted side reactions. After the peptide chain is assembled, the Fmoc group can be removed under mild basic conditions, which do not affect the peptide bonds .

Solid-Phase Synthesis

Fmoc-protected amino acids are extensively used in solid-phase synthesis techniques. This approach involves attaching the first Fmoc-amino acid to a resin, followed by iterative cycles of deprotection and coupling to build the desired peptide sequence. This method is highly efficient and automatable, making it a staple in modern peptide synthesis laboratories .

Bioconjugation

In bioconjugation , Fmoc-protected amino acids can be used to modify biomolecules like proteins or antibodies. This modification can introduce new functional groups, which can be used for labeling, cross-linking, or attaching drugs for targeted delivery .

Drug Discovery

Fmoc-protected amino acids play a crucial role in drug discovery . They are used to create diverse peptide libraries, which are then screened for biological activity. This process has led to the discovery of new therapeutic peptides and the development of peptide-based drugs .

Chiral Synthesis

The Fmoc group is also valuable in chiral synthesis . It can be used to introduce chirality into a molecule, which is essential for creating enantiomerically pure compounds. These compounds have significant applications in pharmaceuticals, where the chirality can influence the drug’s efficacy and safety .

Proteomics Research

In proteomics research , Fmoc-protected amino acids are used in the synthesis of peptides that mimic portions of proteins. These peptides can be used as standards in mass spectrometry or as antigens to generate antibodies for protein detection .

Nanotechnology

Fmoc-protected amino acids are finding applications in nanotechnology . They can be used to create self-assembling peptides, which form nanostructures with potential uses in materials science, biotechnology, and medicine .

Enzyme Inhibition Studies

Lastly, Fmoc-protected amino acids are used in enzyme inhibition studies . By incorporating them into peptides, researchers can study the interaction between enzymes and their substrates, leading to insights into enzyme mechanisms and the development of enzyme inhibitors .

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c1-28-21-12-14(10-11-19(21)22(25)26)24-23(27)29-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHCHYQUCAFAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid

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